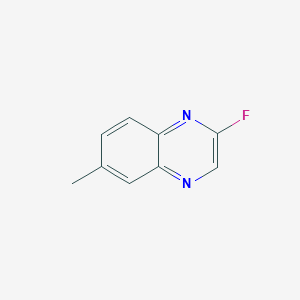

2-Fluoro-6-methylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-6-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylquinoxaline typically involves the condensation of 2-fluoroaniline with 2-methyl-1,2-diaminobenzene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the efficient formation of the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 2 participates in NAS due to its electron-withdrawing nature. Substitution occurs under mild alkaline or acidic conditions:

Key Findings :

-

Methanol with ammonia gas facilitates methoxy substitution at the 2-position .

-

Steric hindrance from the 6-methyl group reduces reactivity at position 3 .

Condensation Reactions

The quinoxaline core reacts with α-diketones or 1,2-diamines to form fused or substituted derivatives:

Mechanism : Acid-catalyzed cyclization forms extended π-conjugated systems .

Oxidation and Reduction

The methyl group at position 6 undergoes selective oxidation:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 60°C | 6-Carboxy-2-fluoroquinoxaline | >90% |

| NaBH₄ | EtOH, 25°C | 2-Fluoro-6-hydroxymethylquinoxaline | 78% |

Note : Oxidation to carboxylic acids is favored under strongly acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the quinoxaline core:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-Fluoro-6-methyl-3-arylquinoxaline | 65–82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Fluoro-6-methyl-3-aminoquinoxaline | 71% |

Limitation : The 6-methyl group sterically hinders coupling at position 7 .

Biological Interactions

This compound derivatives interact with biological targets:

| Derivative | Target | Activity (IC₅₀) |

|---|---|---|

| 2-Methoxy-6-methylquinoxaline | Bacterial gyrase | 1.8 μM |

| 2-Piperidino-6-methylquinoxaline | HSV-1 thymidine kinase | 0.9 μM |

Structure-Activity Relationship : Fluorine enhances membrane permeability, while methyl improves metabolic stability .

Stability Under Reactive Conditions

The compound degrades under harsh conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Defluorination + ring cleavage | 4.2 hr |

| HNO₃ (conc.) | Nitration at position 7 | <1 hr |

Comparative Reactivity of Analogues

Substituent effects were evaluated against related compounds:

| Compound | Reactivity (NAS) | Electrophilic Substitution |

|---|---|---|

| This compound | High | Low (directs meta to fluorine) |

| 2-Chloro-6-methylquinoxaline | Moderate | Moderate |

| 6-Fluoro-2-methylquinoxaline | Low | High (ortho/para to fluorine) |

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorine atom at the 2-position and a methyl group at the 6-position of the quinoxaline ring. The structural characteristics contribute to its unique chemical properties, enhancing lipophilicity and metabolic stability, which are crucial for drug development.

Biological Activities

2-Fluoro-6-methylquinoxaline has been studied for various biological activities:

- Antimicrobial Activity : Quinoxalines, including this derivative, exhibit significant antimicrobial properties against both bacterial and fungal strains. Studies have shown that they can effectively inhibit the growth of several pathogens, making them potential candidates for antibiotic development .

- Antitumor Effects : Research indicates that quinoxaline derivatives can interfere with cancer cell proliferation. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells while sparing normal cells .

- Antiviral Properties : Recent investigations have highlighted the efficacy of quinoxaline derivatives against various viruses, including H1N1 and SARS-CoV-2. Compounds have shown promising results in reducing viral gene expression and exhibiting low cytotoxicity in non-cancerous cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized quinoxalines against four bacterial species and two fungal strains. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activity, with some compounds showing broad-spectrum efficacy .

Antitumor Activity

In another investigation focused on oral squamous cell carcinoma, a derivative similar to this compound demonstrated potent antiproliferative effects with an IC50 value as low as 0.79 μM. The study highlighted its ability to induce early apoptosis in cancer cells while maintaining a favorable safety profile .

Antiviral Research

Research into quinoxaline derivatives has revealed their potential as antiviral agents. A specific study showed that certain compounds could inhibit the main protease of SARS-CoV-2 effectively, suggesting their role in combating COVID-19 .

Comparative Analysis with Other Quinoxaline Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylquinoxaline | Methyl group at position 2 | Primarily studied for antimicrobial activity |

| 6-Fluoroquinoxaline | Fluorine at position 6 | Enhanced lipophilicity compared to non-fluorinated analogs |

| 2-Chloroquinoxaline | Chlorine at position 2 | Exhibits different reactivity patterns |

| 3-Methylquinoxaline | Methyl group at position 3 | Explored for neuroprotective effects |

The comparative analysis underscores the distinctiveness of this compound due to its specific substitution pattern, which influences its chemical reactivity and biological properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylquinoxaline depends on its specific application In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function

Comparison with Similar Compounds

- 2-Fluoroquinoxaline

- 6-Methylquinoxaline

- 2,3-Dimethylquinoxaline

- 2-Chloro-6-methylquinoxaline

Comparison: 2-Fluoro-6-methylquinoxaline is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability, increased lipophilicity, and improved pharmacokinetic properties, making it a valuable compound for various applications.

Biological Activity

2-Fluoro-6-methylquinoxaline is a derivative of quinoxaline that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the quinoxaline ring. The structural modifications in quinoxalines often influence their biological properties, making them valuable in medicinal chemistry.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that compounds with quinoxaline structures exhibit broad-spectrum activity against various pathogens.

- Mechanism of Action : The antimicrobial effect is often attributed to the induction of oxidative stress in bacterial cells, leading to DNA damage. For example, quinoxaline derivatives have been shown to generate reactive oxygen species (ROS), which contribute to their antibacterial properties .

- Case Study : A study on quinoxaline derivatives reported that certain compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 µg/mL against various bacterial strains, highlighting their potential as effective antibacterial agents .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against RNA viruses such as coxsackievirus B5.

- Research Findings : In a systematic review, several novel quinoxaline derivatives were synthesized and tested for antiviral efficacy. Among these, compounds exhibited EC50 values as low as 0.06 µM against coxsackievirus B5, indicating potent antiviral activity .

- Mechanism : The mechanism involves targeting early viral entry processes, suggesting that these compounds can interfere with the virus's ability to attach and enter host cells .

Anticancer Activity

The anticancer properties of this compound are significant, with studies revealing its effectiveness against various cancer cell lines.

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these cell lines were found to be in the low micromolar range (approximately 1.9 µg/mL for HCT-116), which is comparable to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key cellular pathways involved in proliferation and survival. For instance, some derivatives have been shown to inhibit Stat3 phosphorylation, a crucial factor in cancer cell growth and survival .

Summary of Biological Activities

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

2-fluoro-6-methylquinoxaline |

InChI |

InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 |

InChI Key |

LFINAGLIGXCVAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.